tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (TBO2C) is a heterocyclic compound that has been used in a variety of research applications, including drug synthesis, pharmacology, and biochemistry1. TBO2C is a relatively new compound and has a wide range of potential applications1.
Synthesis Analysis
TBO2C is a versatile reagent that is used in a variety of synthetic reactions, including the synthesis of biologically active compounds1. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials1. One of the main advantages is that it is relatively easy to synthesize, making it an ideal reagent for a variety of synthetic reactions1.
Molecular Structure Analysis
The molecular weight of TBO2C is 256.3 g/mol1. The InChI Key is CEELYFNIOBDZTC-UHFFFAOYSA-N1.
Chemical Reactions Analysis
TBO2C can be used as a reagent in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals1. It is also used in the synthesis of agrochemicals, materials, and other compounds1. Additionally, TBO2C has been used in the synthesis of peptides and proteins, as well as in the study of enzyme mechanisms1.
Physical And Chemical Properties Analysis
The physical and chemical properties of TBO2C are not fully understood. However, it is thought to be able to interact with enzymes, receptors, and other proteins in the body1. Additionally, it is thought to be able to interact with DNA and RNA, which can affect gene expression1.Scientific Research Applications
Supramolecular Chemistry
The study of cyclohexane-5-spirohydantoin derivatives , closely related to the requested compound, reveals their significance in forming supramolecular arrangements. The research shows how substituents on the cyclohexane ring influence crystal structures, facilitating the formation of dimers and ribbons through specific hydrogen bonding patterns (Graus, et al., 2010).
Peptide Synthesis
Another application is in the field of peptide synthesis, where spirolactams serve as conformationally restricted pseudopeptides. These compounds, including tert-butoxycarbonyl derivatives, mimic natural peptide structures and are utilized in developing tripeptidic C-terminal regions present in tachykinins, offering insights into the conformational preferences of these bioactive molecules (Fernandez, et al., 2002).
Crystallography and Molecular Structure
In crystallography, the analysis of spiro[4.5]decane derivatives provides essential data on their molecular structures, such as relative configuration and conformation. Studies have focused on determining the chair conformation preferences and the effects of substituents on the molecular structure through NMR and X-ray diffraction analysis. This research is pivotal for understanding the stereochemistry of spirocyclic compounds and their applications in synthesis (Guerrero-Alvarez, et al., 2004).
Organic Synthesis
Research on the synthesis of spirocyclic compounds highlights innovative methods for creating biologically active heterocyclic compounds. This includes reactions that lead to the formation of isomeric condensation products, which are crucial for developing new therapeutic agents (Moskalenko & Boev, 2012).
Safety And Hazards
TBO2C is for research use only and not for human or veterinary use1. It is important to handle it with care and follow the safety guidelines provided by the manufacturer1.
Future Directions
As TBO2C is a relatively new compound, it has a wide range of potential applications1. It can be used in a variety of research applications, including drug synthesis, pharmacology, and biochemistry1. Its use in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals, suggests that it may have significant potential in the development of new drugs and therapies1.
properties
IUPAC Name |
tert-butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-5-4-12(7-14)8-17-6-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELYFNIOBDZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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